![molecular formula C9H13F2N3 B13163422 1-[(3,3-Difluorocyclopentyl)methyl]-1H-pyrazol-4-amine](/img/structure/B13163422.png)
1-[(3,3-Difluorocyclopentyl)methyl]-1H-pyrazol-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(3,3-Difluorocyclopentyl)methyl]-1H-pyrazol-4-amine is a chemical compound with the molecular formula C9H13F2N3 It is characterized by the presence of a difluorocyclopentyl group attached to a pyrazol-4-amine moiety
Métodos De Preparación
The synthesis of 1-[(3,3-Difluorocyclopentyl)methyl]-1H-pyrazol-4-amine typically involves multiple steps, starting from commercially available precursors. The synthetic route often includes the following steps:
Formation of the difluorocyclopentyl group:
Attachment of the difluorocyclopentyl group to a pyrazole ring: This step involves the formation of a carbon-nitrogen bond between the difluorocyclopentyl group and the pyrazole ring. This can be achieved through nucleophilic substitution reactions or other suitable coupling reactions.
Final modifications: The final step involves any necessary modifications to the compound to achieve the desired purity and properties.
Industrial production methods for this compound would likely involve optimization of these synthetic steps to ensure high yield and purity, as well as scalability for large-scale production.
Análisis De Reacciones Químicas
1-[(3,3-Difluorocyclopentyl)methyl]-1H-pyrazol-4-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under suitable conditions to form corresponding oxidized products. Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to form reduced derivatives.
Substitution: The compound can undergo substitution reactions where one or more atoms or groups are replaced by other atoms or groups. Common reagents for substitution reactions include halogens, alkylating agents, and nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
1-[(3,3-Difluorocyclopentyl)methyl]-1H-pyrazol-4-amine has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with biological targets and its effects on cellular processes.
Medicine: Research is ongoing to explore the potential therapeutic applications of this compound, including its use as a lead compound for drug development.
Industry: The compound may have applications in the development of new materials, agrochemicals, and other industrial products.
Mecanismo De Acción
The mechanism of action of 1-[(3,3-Difluorocyclopentyl)methyl]-1H-pyrazol-4-amine involves its interaction with specific molecular targets and pathways. The exact mechanism depends on the context of its use, but it generally involves binding to target proteins or enzymes, modulating their activity, and affecting downstream signaling pathways. Further research is needed to fully elucidate the detailed mechanism of action.
Comparación Con Compuestos Similares
1-[(3,3-Difluorocyclopentyl)methyl]-1H-pyrazol-4-amine can be compared with other similar compounds, such as:
- N-({1-[(3,3-Difluorocyclopentyl)methyl]cyclopentyl}methyl)cyclopropanamine
- (3,3-Difluorocyclopentyl)methylamine
These compounds share structural similarities but may differ in their chemical properties, reactivity, and potential applications
Propiedades
Fórmula molecular |
C9H13F2N3 |
|---|---|
Peso molecular |
201.22 g/mol |
Nombre IUPAC |
1-[(3,3-difluorocyclopentyl)methyl]pyrazol-4-amine |
InChI |
InChI=1S/C9H13F2N3/c10-9(11)2-1-7(3-9)5-14-6-8(12)4-13-14/h4,6-7H,1-3,5,12H2 |
Clave InChI |
PHRFRKUDYSFXJD-UHFFFAOYSA-N |
SMILES canónico |
C1CC(CC1CN2C=C(C=N2)N)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


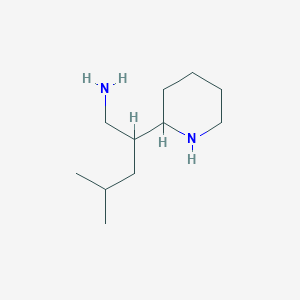
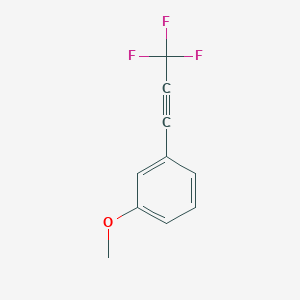
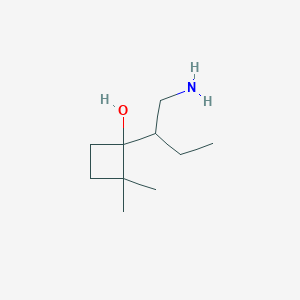
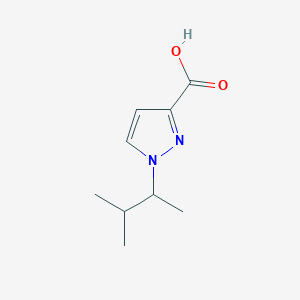
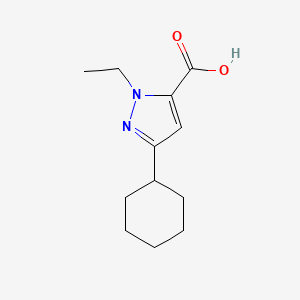
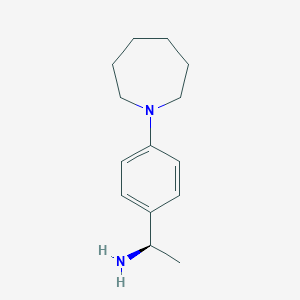



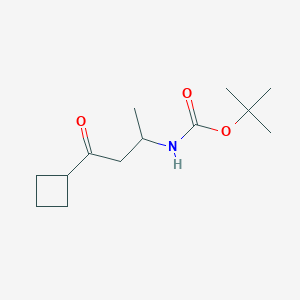
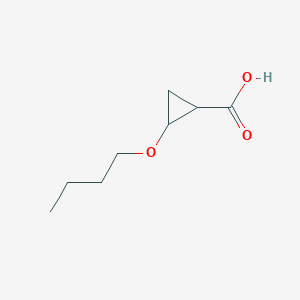

![[(2R,4R)-4-[3-(Trifluoromethyl)phenyl]oxolan-2-yl]methanol](/img/structure/B13163432.png)

